
6-Aminophenazine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminophenazine-1-carboxylic acid is a derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 6-Aminophenazine-1-carboxylic acid, can be achieved through several methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method uses oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Reductive Cyclization: This involves the cyclization of diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium catalysts to facilitate the arylation process.
Industrial Production Methods
Industrial production of phenazine derivatives often involves microbial biosynthesis. For example, Pseudomonas chlororaphis can be engineered to produce phenazine-1-carboxylic acid, which can then be chemically modified to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminophenazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: This reaction can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can yield alcohol derivatives.
Applications De Recherche Scientifique
6-Aminophenazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other phenazine derivatives.
Biology: It exhibits antimicrobial properties and can be used to study bacterial resistance mechanisms.
Medicine: It has potential antitumor properties and can be used in cancer research.
Industry: It can be used in the development of new pesticides and herbicides
Mécanisme D'action
The mechanism of action of 6-Aminophenazine-1-carboxylic acid involves its interaction with cellular components. It can generate reactive oxygen species, leading to oxidative stress and cell death. This compound targets various molecular pathways, including those involved in energy metabolism and cell wall synthesis .
Comparaison Avec Des Composés Similaires
6-Aminophenazine-1-carboxylic acid can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its antifungal and antibacterial activities.
Phenazine-1-carboxamide: Exhibits strong antagonistic activity against fungal pathogens.
Clofazimine: A potent antituberculosis agent used as a prototype for developing new antimicrobial drugs.
These compounds share similar biological activities but differ in their specific applications and mechanisms of action. This compound is unique due to its amino group, which can be further modified to enhance its properties.
Propriétés
Formule moléculaire |
C13H9N3O2 |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
6-aminophenazine-1-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c14-8-4-2-6-10-12(8)16-9-5-1-3-7(13(17)18)11(9)15-10/h1-6H,14H2,(H,17,18) |
Clé InChI |
VUJNNEZYTILMQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


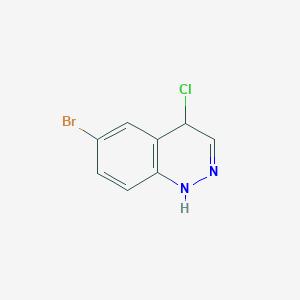


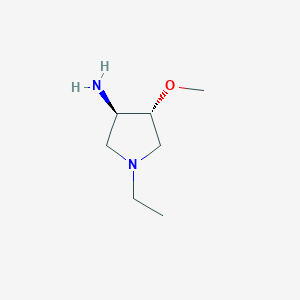
![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11759013.png)
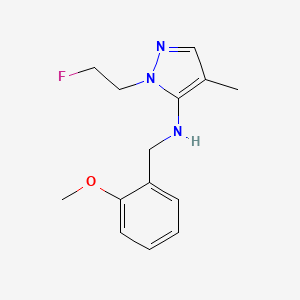


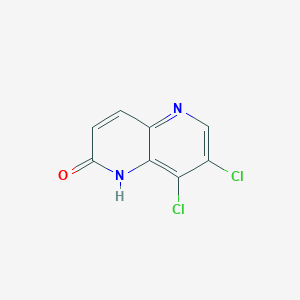
![9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759048.png)
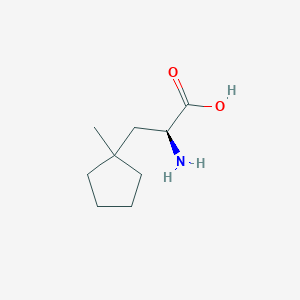


![[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759068.png)
